TMCB
Overview
Description
Tetramethylcyclobutane-1,3-dione (TMCB) is a selective, ATP-competitive inhibitor of casein kinase II (CK2) and extracellular signal-regulated kinase 8 (ERK8). It has distinct inhibition constants (Ki) of 83 nM and 21 nM for the two different catalytic CK2 subunits α and α’, respectively . This compound is primarily used in scientific research for its ability to control the biological activity of CK2, making it a valuable tool in the study of phosphorylation and dephosphorylation processes .
Preparation Methods
The synthesis of tetramethylcyclobutane-1,3-dione involves several steps. One common method starts with the thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone. This intermediate then undergoes dimerization to form tetramethylcyclobutane-1,3-dione . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the dimerization process.
Chemical Reactions Analysis
Tetramethylcyclobutane-1,3-dione undergoes various chemical reactions, including hydrogenation, oxidation, and substitution. One notable reaction is the catalytic hydrogenation of tetramethylcyclobutane-1,3-dione to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). This reaction is typically carried out using a ruthenium-tin bimetallic catalyst under conditions of 120°C, 4 MPa, and 1 hour . The selectivity of this reaction is high, with a cis-trans ratio of 1.11 and a selectivity of 73.5% .
Scientific Research Applications
Tetramethylcyclobutane-1,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a selective inhibitor of CK2 and ERK8, making it valuable for studying phosphorylation and dephosphorylation processes . In biology, it is used to investigate the role of CK2 in various cellular processes, including cell cycle regulation and apoptosis . In medicine, tetramethylcyclobutane-1,3-dione is being explored for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit CK2, which is often overexpressed in cancer cells . In industry, tetramethylcyclobutane-1,3-dione is used in the synthesis of high-performance polyesters, which can replace polycarbonate and improve the glass transition temperature, chemical resistance, and hydrolysis stability of polyesters .
Mechanism of Action
Tetramethylcyclobutane-1,3-dione exerts its effects by selectively inhibiting CK2 and ERK8. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . By inhibiting CK2, tetramethylcyclobutane-1,3-dione disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells . ERK8 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation and differentiation . Inhibition of ERK8 by tetramethylcyclobutane-1,3-dione affects these pathways, further contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Tetramethylcyclobutane-1,3-dione is unique in its dual inhibition of CK2 and ERK8. Similar compounds include other CK2 inhibitors, such as tetrabromobenzotriazole (TBB) and 4,5,6,7-tetrabromobenzimidazole (TBBz), which also inhibit CK2 but do not target ERK8 . Another similar compound is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), which is a product of the hydrogenation of tetramethylcyclobutane-1,3-dione and is used in the synthesis of high-performance polyesters . The dual inhibition of CK2 and ERK8 by tetramethylcyclobutane-1,3-dione makes it a valuable tool for studying the interplay between these two kinases and their roles in cellular processes .
Properties
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?
A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.
Q2: What are the downstream effects of this compound inhibiting CK2?
A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.
Q4: Is there any information on the spectroscopic data for this compound?
A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.
Q5: Has this compound shown any catalytic properties in the reported research?
A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.
Q6: Have any computational chemistry studies been performed on this compound?
A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.
Q7: What is known about the stability and formulation of this compound?
A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.
Q8: What are the known toxicological and safety aspects of this compound?
A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.
Q9: Has any research been conducted on the environmental impact and degradation of this compound?
A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.
Q10: Is there any information available on the dissolution and solubility properties of this compound?
A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.
Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?
A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.
Q12: Can you provide a historical context for the research on this compound and its significance?
A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.